4-Methylphenethyl isothiocyanate

Übersicht

Beschreibung

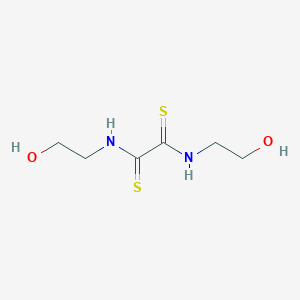

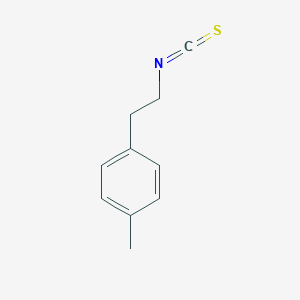

4-Methylphenethyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is used for research and development purposes .

Synthesis Analysis

Isothiocyanates, including 4-Methylphenethyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis

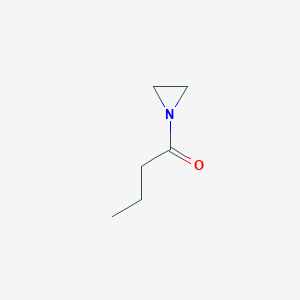

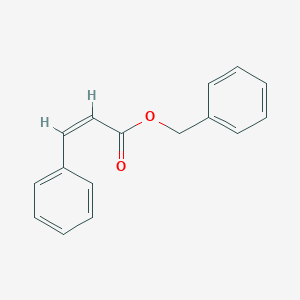

The molecule contains a total of 23 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate . It has a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis

Isothiocyanates react with small molecules like water, alcohols, and amines, which is significant for the development of novel polyurethanes and other useful polymers . The reaction of isothiocyanates with amines and phenyl isothiocyanate via replacement reaction has also been reported .Physical And Chemical Properties Analysis

The molecular weight of 4-Methylphenethyl isothiocyanate is 177.266 . It contains a total of 23 atoms .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Isothiocyanates, including 4-Methylphenethyl isothiocyanate, exhibit various biological characteristics, one of which is their antimicrobial properties . They have been found to be effective against a range of microorganisms, making them a subject of interest in the development of new antimicrobial agents.

Anti-inflammatory Properties

Another significant application of isothiocyanates is their anti-inflammatory properties . They have been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases.

Anticancer Properties

Isothiocyanates are also known for their anticancer properties . They have been shown to inhibit the growth of various types of cancer cells, making them a promising area of research in cancer therapy.

Synthetic Chemistry

In the field of synthetic chemistry, isothiocyanates serve as valuable platforms for versatile transformations . They are used as starting materials in the synthesis of a variety of compounds, contributing to the advancement of synthetic methods.

Antioxidative Properties

Isothiocyanates have antioxidative properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Chemoprevention

Isothiocyanates, including 4-Methylphenethyl isothiocyanate, have been found to have chemopreventive properties . They can inhibit the activation of carcinogens and induce their detoxification, thereby reducing the risk of cancer.

Antitumor Properties

In addition to their anticancer properties, isothiocyanates also exhibit antitumor properties . They have been shown to inhibit tumor growth and metastasis, making them potential candidates for the development of new antitumor drugs.

Health Benefits of Cruciferous Vegetables

Isothiocyanates are predominantly found in cruciferous vegetables . Their health benefits contribute to the overall health benefits of these vegetables, including reducing the risk of developing certain diseases.

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-isothiocyanatoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZKGBMKYHSHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157315 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylphenethyl isothiocyanate | |

CAS RN |

13203-39-9 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13203-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)